2-(Bromomethyl)-1,1-dimethylcyclopentane
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Overview
Description
2-(Bromomethyl)-1,1-dimethylcyclopentane is an organic compound that belongs to the class of alkyl halides It features a bromomethyl group attached to a cyclopentane ring, which is further substituted with two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of less toxic solvents and safer reaction conditions is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1-dimethylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Alcohols, carboxylic acids, and hydrocarbons are formed depending on the reagents used
Scientific Research Applications
2-(Bromomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a cyclopentane ring.
2-Bromobenzyl bromide: Contains a benzyl group instead of a cyclopentane ring.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate group instead of a cyclopentane ring
Uniqueness
2-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to aromatic or acyclic analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Properties
Molecular Formula |
C8H15Br |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3 |
InChI Key |
KCPYDIHBGDTVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1CBr)C |
Origin of Product |
United States |
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